Vancomycin aglycon - 82198-76-3

Vancomycin aglycon

Catalog Number: EVT-309363
CAS Number: 82198-76-3
Molecular Formula: C53H52Cl2N8O17
Molecular Weight: 1143.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vancomycin aglycon is the aglycone form of vancomycin, a naturally occurring glycopeptide antibiotic produced by the bacterium Amycolatopsis orientalis. [] It lacks the sugar moieties present in the intact vancomycin molecule. This core structure, comprising a heptapeptide with multiple aromatic rings and cross-links, is primarily responsible for the antibiotic's binding affinity to its target, the D-Ala-D-Ala terminus of peptidoglycans in bacterial cell walls. [] Vancomycin aglycon itself exhibits limited antimicrobial activity but serves as a crucial tool for understanding the mechanism of action of vancomycin, studying bacterial resistance mechanisms, and developing novel antibiotics. []

Synthesis Analysis
  • Modular assembly of amino acid subunits: Each of the seven amino acid residues constituting the heptapeptide is synthesized individually, often employing chiral auxiliaries or asymmetric catalysis to control stereochemistry. [, , ]
  • Sequential ring closures: The three macrocycles (AB, CD, and DE) are formed in a defined order, typically CD → AB → DE, dictated by the relative ease of thermal atropisomer equilibration. [, ] This allows control over the stereochemistry of the atropisomers formed during each ring closure.
  • Key reactions: These include:
    • Aromatic nucleophilic substitution: Employed for the formation of the diaryl ether linkages in the CD and DE ring systems. [, , ]
    • Suzuki coupling: Used for the construction of the hindered AB biaryl bond, often with the assistance of ligand control for atroposelectivity. [, ]
    • Macrolactamization: Employed for the closure of the AB ring system. [, ]
  • Triazene-driven biaryl ether synthesis: This strategy, developed by Nicolaou and co-workers, offers an efficient method for the construction of the complex biaryl ethers in vancomycin aglycon. [, , , ]
  • Next-generation synthesis: Boger and co-workers have detailed a highly efficient and scalable synthesis featuring ligand-controlled atroposelective borylation-Suzuki coupling for AB biaryl formation and room-temperature atroposelective SNAr cyclizations for CD and DE ring closures. []
Molecular Structure Analysis
  • Heptapeptide backbone: Consisting of seven amino acid residues, including unusual amino acids like 3,5-dichloro-4-hydroxyphenylglycine and 4-hydroxyphenylglycine. [, , ]
  • Three macrocycles: These cyclic structures, labeled AB, CD, and DE, are formed through cross-links between the aromatic rings of the amino acid residues. [, ]
  • Atropisomerism: Due to restricted rotation around the biaryl bonds in the macrocycles, vancomycin aglycon can exist as multiple atropisomers. [, , ] The naturally occurring atropisomer configuration is essential for its biological activity.
  • Hydrogen bonding network: The aglycon possesses a complex network of intramolecular hydrogen bonds, contributing to its overall stability and conformation. [, , ]
  • Binding pocket: This cavity within the aglycon is crucial for its interaction with the D-Ala-D-Ala terminus of peptidoglycans. [, , ]
Chemical Reactions Analysis
  • Methylation: The phenolic hydroxyl groups are susceptible to methylation, leading to derivatives with altered binding affinities and antimicrobial activities. []
  • Aromatic nucleophilic substitution: The aryl chloride present on the E-ring can be selectively modified through nucleophilic substitution, allowing the introduction of various substituents. []
  • Reductive hydrolysis: Under specific conditions, vancomycin aglycon can undergo reductive hydrolysis, leading to the cleavage of specific amide bonds and formation of open-chain derivatives. []
  • Thioamide to amidine conversion: Synthetic strategies have been developed for introducing thioamides into the aglycon structure, which can be subsequently converted to amidines using silver(I)-promoted reactions. [, , ]
Mechanism of Action
  • Binding to D-Ala-D-Ala: The aglycon binds to the D-Ala-D-Ala terminus of peptidoglycans, which are essential components of bacterial cell walls. [, , ] This binding is facilitated by a network of five hydrogen bonds formed between the aglycon and the dipeptide. []
  • Inhibition of transpeptidation: By binding to D-Ala-D-Ala, the aglycon prevents the transpeptidation reaction, a crucial step in peptidoglycan cross-linking. [, , ] This disruption of cell wall synthesis ultimately leads to bacterial cell death.

Vancomycin aglycon exhibits significantly weaker antimicrobial activity compared to the intact vancomycin molecule. [] This highlights the important role of the sugar moieties in enhancing the binding affinity and overall efficacy of vancomycin.

Applications
  • Understanding vancomycin resistance: Vancomycin aglycon serves as a model compound to study the molecular basis of bacterial resistance to vancomycin. [, , , ] By comparing its binding affinity to D-Ala-D-Ala and the modified D-Ala-D-Lac terminus found in resistant bacteria, researchers can gain insights into the mechanisms of resistance and guide the development of new antibiotics.
  • Development of novel glycopeptide antibiotics: The total synthesis of vancomycin aglycon has paved the way for the generation of novel glycopeptide antibiotics with enhanced properties. [, , ] Researchers can introduce structural modifications into the aglycon, such as substitutions on the E-ring [] or modifications at the residue 4 amide, [] to modulate its binding affinity, target selectivity, and antimicrobial activity.
  • Structure-activity relationship studies: By systematically modifying the aglycon structure, researchers can investigate the relationship between its structure and its biological activity. [, ] This information is essential for understanding the key structural features responsible for the antibiotic's potency and guiding the design of more effective analogs.
  • Probing the role of the sugar moieties: Comparing the activity of vancomycin aglycon with that of the intact vancomycin molecule allows researchers to study the contribution of the sugar moieties to the antibiotic's efficacy. [, ] This knowledge can be applied to design glycopeptide antibiotics with optimized pharmacokinetic properties and enhanced activity.
Future Directions
  • Further optimization of synthetic methodologies: Developing more efficient, scalable, and versatile synthetic routes to vancomycin aglycon will facilitate the production of diverse analogs for research and drug development. [, ]
  • Exploring new binding pocket modifications: Identifying novel modifications to the aglycon binding pocket can lead to the development of antibiotics with dual D-Ala-D-Ala/D-Lac binding properties, effectively combating vancomycin resistance. [, ]
  • Developing new peripheral modifications: Introducing new functionalities to the periphery of vancomycin aglycon, such as lipid chains or other pharmacophores, can improve its pharmacokinetic properties, target selectivity, and introduce synergistic mechanisms of action. []
  • Investigating the role of atropisomerism: Further studies on the impact of atropisomerism on the biological activity of vancomycin aglycon can lead to the development of more selective and potent analogs. [, , ]

Vancomycin

Compound Description: Vancomycin is a potent glycopeptide antibiotic that functions by inhibiting bacterial cell wall biosynthesis. [, ] It consists of a heptapeptide aglycon core decorated with sugar moieties. [, ] The aglycon portion, Vancomycin aglycon, is responsible for binding to the D-Ala-D-Ala terminus of peptidoglycans, essential components of bacterial cell walls. [, ]

Relevance: Vancomycin is the parent compound of Vancomycin aglycon. While Vancomycin aglycon possesses the core structure responsible for D-Ala-D-Ala binding, Vancomycin incorporates additional sugar residues that contribute to its overall activity and pharmacological properties. [, ]

N,N'-Ac2-L-Lys-D-Ala-D-Ala

Compound Description: N,N'-Ac2-L-Lys-D-Ala-D-Ala serves as a model ligand mimicking the D-Ala-D-Ala terminus of peptidoglycans. [, , , ] It is frequently employed in binding studies to assess the affinity of Vancomycin and its analogs for their peptidoglycan targets.

Relevance: This dipeptide is directly relevant to understanding the binding interactions of Vancomycin aglycon. The aglycon portion of Vancomycin binds to this dipeptide with high affinity, mimicking its interaction with the natural peptidoglycan substrate. [, , ]

N,N'-Ac2-L-Lys-D-Ala-D-Lac

Compound Description: N,N'-Ac2-L-Lys-D-Ala-D-Lac is another model ligand used to study the binding interactions of Vancomycin and its analogs. [, , ] This compound is particularly important in the context of vancomycin resistance, as it mimics the altered peptidoglycan terminus (D-Ala-D-Lac) found in vancomycin-resistant bacteria.

Relevance: This compound is crucial for understanding the reduced binding affinity of Vancomycin aglycon and Vancomycin towards vancomycin-resistant bacteria. The replacement of the terminal D-Ala with D-Lac leads to a significant decrease in binding affinity, contributing to antibiotic resistance. [, ]

[Ψ[CH2NH]Tpg]Vancomycin Aglycon

Compound Description: [Ψ[CH2NH]Tpg]Vancomycin Aglycon is a synthetic analog of Vancomycin aglycon designed to overcome vancomycin resistance. [] This analog features a critical structural modification where the residue 4 amide carbonyl is replaced with a methylene group. [] This alteration aims to enhance binding to both D-Ala-D-Ala and D-Ala-D-Lac, counteracting the resistance mechanism of bacteria. []

Relevance: This compound is directly relevant as a rationally designed analog of Vancomycin aglycon with improved binding affinity for both the natural and altered peptidoglycan termini. This modification aims to restore the antibiotic efficacy of Vancomycin against resistant strains. []

[Ψ[C(=S)NH]Tpg(4)]Vancomycin Aglycon

Compound Description: [Ψ[C(=S)NH]Tpg(4)]Vancomycin Aglycon is another synthetic analog of Vancomycin aglycon, incorporating a thioamide group at residue 4. [, ] This compound serves as a synthetic precursor to the amidine-containing analogs and provides valuable insights into the structure-activity relationships of residue 4 modifications.

Relevance: This analog is structurally related to Vancomycin aglycon and serves as a crucial intermediate in synthesizing more potent analogs targeting vancomycin-resistant bacteria. The thioamide modification itself does not confer enhanced activity but serves as a steppingstone for further derivatization. [, ]

[Ψ[C(=NH)NH]Tpg(4)]Vancomycin Aglycon

Compound Description: [Ψ[C(=NH)NH]Tpg(4)]Vancomycin Aglycon represents a breakthrough in combating vancomycin resistance. [, ] This analog, incorporating an amidine at residue 4, exhibits potent antimicrobial activity against vancomycin-resistant bacteria. [, ] The amidine modification allows for dual binding to both D-Ala-D-Ala and D-Ala-D-Lac, effectively circumventing the resistance mechanism. [, ]

Relevance: This compound is directly related to Vancomycin aglycon as a rationally designed, highly potent analog demonstrating success in overcoming vancomycin resistance. The introduction of the amidine group at residue 4 restores and even enhances binding to both the native and altered peptidoglycan targets, paving the way for next-generation antibiotics. [, ]

Teicoplanin Aglycon

Compound Description: Teicoplanin aglycon is the aglycon portion of Teicoplanin, another naturally occurring glycopeptide antibiotic structurally similar to Vancomycin. [, , ] Like Vancomycin aglycon, it plays a crucial role in binding to D-Ala-D-Ala termini of peptidoglycans. [, ]

Relevance: Teicoplanin aglycon is relevant due to its structural similarity to Vancomycin aglycon, sharing the same heptapeptide core structure and mechanism of action. Comparing these two aglycons provides valuable insights into structure-activity relationships within the glycopeptide antibiotic family. [, ]

Desleucyl-Vancomycin

Compound Description: Desleucyl-Vancomycin is an analog of Vancomycin lacking the N-terminal N-methyl-leucine residue. [] This modification significantly diminishes the compound's antimicrobial activity, highlighting the importance of the N-methyl-leucine residue in target binding. []

Relevance: Desleucyl-Vancomycin is relevant because it underscores the importance of specific structural features in Vancomycin aglycon for maintaining biological activity. The loss of activity upon removing the N-methyl-leucine residue emphasizes its role in the overall binding interaction with peptidoglycans. []

Orienticin C Aglycon (Bis-dechlorovancomycin Aglycon)

Compound Description: Orienticin C aglycon is structurally similar to Vancomycin aglycon but lacks the chlorine atoms present in the latter's structure. [] This difference in halogenation pattern offers insights into the impact of chlorine atoms on the activity and properties of vancomycin-related antibiotics.

Relevance: Orienticin C aglycon is relevant due to its close structural similarity to Vancomycin aglycon. The comparison of their activities and properties helps elucidate the specific roles of chlorine atoms in the biological activity and pharmacological profile of Vancomycin and related compounds. []

Properties

CAS Number

82198-76-3

Product Name

Vancomycin aglycon

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37,48-hexahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

Molecular Formula

C53H52Cl2N8O17

Molecular Weight

1143.9 g/mol

InChI

InChI=1S/C53H52Cl2N8O17/c1-19(2)10-29(57-3)47(71)62-42-44(68)21-5-8-33(27(54)12-21)79-35-14-23-15-36(46(35)70)80-34-9-6-22(13-28(34)55)45(69)43-52(76)61-41(53(77)78)26-16-24(64)17-32(66)38(26)25-11-20(4-7-31(25)65)39(49(73)63-43)60-50(74)40(23)59-48(72)30(18-37(56)67)58-51(42)75/h4-9,11-17,19,29-30,39-45,57,64-66,68-70H,10,18H2,1-3H3,(H2,56,67)(H,58,75)(H,59,72)(H,60,74)(H,61,76)(H,62,71)(H,63,73)(H,77,78)/t29-,30+,39-,40-,41+,42-,43+,44-,45-/m1/s1

InChI Key

JHIKFOISFAQTJQ-YZANBJIASA-N

SMILES

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)C(C(=O)N6)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC

Synonyms

aglucovancomycin B

Canonical SMILES

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)C(C(=O)N6)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@@H]1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)Cl)O)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.